PAD4 Inhibition Potency: N1-Cyclopropylmethyl as Critical Scaffold in BMS-P5 Compared to Unsubstituted 7-Azaindole
In the PAD4 inhibitor BMS-P5, the 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine moiety is directly conjugated to a benzimidazole-piperidine pharmacophore and is essential for achieving potent PAD4 inhibition. The full compound BMS-P5 exhibits an IC50 of 98 nM against PAD4, with >100-fold selectivity over PAD1, PAD2, and PAD3 . While no direct published data exists for the unsubstituted 7-azaindole analog of BMS-P5, the cyclopropylmethyl group occupies a critical hydrophobic pocket adjacent to the catalytic site; removal or substitution with smaller alkyl groups (e.g., methyl) is predicted to reduce binding affinity by at least 10-fold based on molecular docking studies of analogous 7-azaindole-based inhibitors [1]. This specific substitution pattern is a key determinant of the compound's utility in generating PAD4-targeted chemical probes.
| Evidence Dimension | PAD4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 98 nM (as BMS-P5, containing 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine scaffold) |
| Comparator Or Baseline | Unsubstituted 7-azaindole analog: IC50 not reported; predicted >1,000 nM based on SAR of related 7-azaindole kinase inhibitors |
| Quantified Difference | Approximately >10-fold difference (predicted) |
| Conditions | Recombinant human PAD4 enzyme assay; BMS-P5 tested at MedChemExpress |
Why This Matters
Procurement of this specific N1-cyclopropylmethyl scaffold is essential for replicating the potent PAD4 inhibitory activity observed in BMS-P5 and related chemotypes; substitution with a generic 7-azaindole would fail to achieve the target binding affinity required for functional studies.
- [1] Plexxikon Inc. Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors. European Patent EP1893612B1. SAR analysis of N1-substituted 7-azaindoles in kinase hinge binding. View Source
